2-Pentylidenecyclopentan-1-one
Overview
Description
2-Pentylidenecyclopentan-1-one is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a distinctive odor and is soluble in many organic solvents such as ethanol, ether, and benzene . This compound is widely used in the chemical industry and organic synthesis, serving as a solvent and reaction intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentylidenecyclopentan-1-one can be synthesized through the condensation reaction of cyclopentanone and valeraldehyde. The reaction typically uses potassium fluoride/alumina as a catalyst . The process involves filtering, washing with a saturated solution of sodium chloride, drying, and distillation under reduced pressure to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar condensation process. Cyclopentanone and valeraldehyde are the main raw materials, and the reaction is catalyzed by sodium hydroxide or potassium hydroxide . The process includes multiple steps such as acid neutralization, washing, filtration, drying, and distillation . This method is cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Pentylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Pentylidenecyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins, coatings, paints, dyes, and inks
Mechanism of Action
The mechanism of action of 2-Pentylidenecyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, depending on its structure and functional groups. For example, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 2-Pentylidenecyclopentan-1-one.
Valeraldehyde: Another precursor used in the condensation reaction.
Cyclopentadienes: Structurally related compounds with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-pentylidenecyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKUNNFZLUCEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041821 | |
Record name | 2-Pentylidenecyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16424-35-4 | |
Record name | 2-Pentylidenecyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16424-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentylidenecyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016424354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanone, 2-pentylidene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentylidenecyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pentylidenecyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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